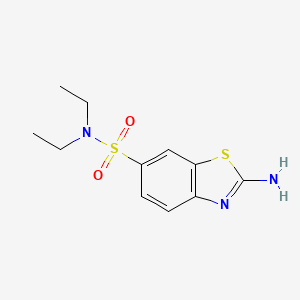

2-amino-N,N-dietil-1,3-benzotiazol-6-sulfonamida

Descripción general

Descripción

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C₁₁H₁₅N₃O₂S₂ and a molecular weight of 285.39 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields.

Aplicaciones Científicas De Investigación

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting that they may target enzymes or proteins involved in inflammation.

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Given its potential anti-inflammatory properties , it may impact pathways related to inflammation and immune response.

Result of Action

Similar compounds have shown anti-inflammatory effects , suggesting that this compound may also have similar effects.

Análisis Bioquímico

Biochemical Properties

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as sulfonamide synthase, which is involved in the synthesis of sulfonamide compounds. The nature of these interactions often involves the binding of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide to the active site of the enzyme, thereby inhibiting or modulating its activity .

Cellular Effects

The effects of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis . Additionally, 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential chronic effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolic pathways of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Métodos De Preparación

The synthesis of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with diethylamine and a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the sulfonamide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Comparación Con Compuestos Similares

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide can be compared with other benzothiazole derivatives such as:

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide: This compound has similar chemical properties but differs in the alkyl groups attached to the nitrogen atom.

2-amino-1,3-benzothiazole-6-sulfonamide: Lacks the diethyl groups, which may affect its biological activity and chemical reactivity.

2-amino-1,3-benzothiazole-6-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties .

Actividad Biológica

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide is a compound that exhibits significant biological activity due to its structural features, which include a benzothiazole ring, an amino group, and a sulfonamide group. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₁₁H₁₅N₃O₂S₂

- Molecular Weight : 285.39 g/mol

The compound is known to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : It inhibits the activity of enzymes involved in metabolic pathways, particularly sulfonamide synthase, which plays a role in the synthesis of sulfonamide compounds.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, affecting processes such as cell proliferation and apoptosis.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications .

Antimicrobial Activity

Research indicates that 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide exhibits notable antibacterial and antifungal properties. It has been tested against various strains with promising results:

- Antibacterial : Effective against Escherichia coli (G-) and Staphylococcus aureus (G+) .

- Antifungal : Exhibits activity against fungal pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has shown potential in anticancer therapies by inhibiting specific enzymes and pathways involved in cancer cell proliferation. Its ability to modulate gene expression related to the cell cycle positions it as a valuable candidate for further research in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar benzothiazole derivatives:

- Synthesis and Activity Study : A study focused on synthesizing various benzothiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity without adverse effects on physical performance .

- Antiproliferative Effects : Research indicated that certain derivatives of 2-amino-benzothiazoles showed potent antiproliferative effects against cancer cell lines, suggesting a potential role in cancer treatment protocols .

Comparative Analysis

The following table summarizes the biological activities of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide compared to related compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Potential |

|---|---|---|---|

| 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | Yes | Yes | Yes |

| 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | Moderate | No | Limited |

| 2-amino-1,3-benzothiazole-6-sulfonamide | Yes | Moderate | Yes |

Propiedades

IUPAC Name |

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-3-14(4-2)18(15,16)8-5-6-9-10(7-8)17-11(12)13-9/h5-7H,3-4H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPGPUBYXHHUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406080 | |

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-14-3 | |

| Record name | 2-Amino-N,N-diethyl-6-benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17901-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.